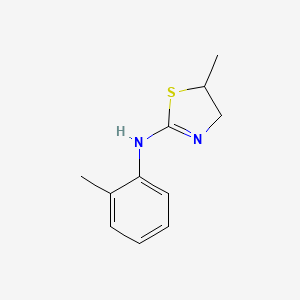![molecular formula C18H23N5O3S B5000625 (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5000625.png)
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the growth of various bacterial strains.
実験室実験の利点と制限
One of the main advantages of using (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol in lab experiments is its potent biological activity. The compound has been found to exhibit potent antitumor, antiviral, and antibacterial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol. One of the future directions is to further investigate the mechanism of action of the compound and to identify the specific enzymes that it targets. Another future direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, future research could focus on the development of new drugs based on the structure of this compound, with the aim of improving their potency and reducing their side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising biological activities, making it a potential candidate for the development of new drugs. The compound has been found to exhibit potent antitumor, antiviral, and antibacterial activity, and future research could focus on further investigating its mechanism of action and developing new drugs based on its structure.
合成法
The synthesis of (3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol involves several steps. The first step involves the reaction of 2-pyrazinecarboxylic acid with 1,2-diaminopropane to form 4-(2-pyrazinyl)-1-piperazine. The second step involves the reaction of 4-(2-pyrazinyl)-1-piperazine with (S)-3-pyrrolidinol and phenylsulfonyl chloride to form this compound. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit potent antiviral activity against the hepatitis C virus. In addition, the compound has been found to exhibit potent antibacterial activity against various bacterial strains.
特性
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-17-14-23(27(25,26)15-4-2-1-3-5-15)13-16(17)21-8-10-22(11-9-21)18-12-19-6-7-20-18/h1-7,12,16-17,24H,8-11,13-14H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKVAJZCWSOBQ-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5000542.png)
![N-(2-methylphenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5000555.png)
![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)
![4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5000571.png)


![5-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5000594.png)
![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)

![2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5000607.png)
![2-chloro-5-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5000609.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)
![1-(2-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5000633.png)